molecular formula C18H17N3O2S B2689505 4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-71-9

4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2689505
CAS No.: 1021093-71-9
M. Wt: 339.41
InChI Key: ZLOYMRRHDCZGJS-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of thiophene derivatives and pyrimidine intermediates, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Pyrimidine analogs: Molecules with pyrimidine cores but different substituents.

Uniqueness

The uniqueness of 4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(3-methylphenyl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article aims to explore the biological activities associated with this specific compound through a review of recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N2S Molecular Formula \text{C}_{15}\text{H}_{14}\text{N}_2\text{S}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a closely related compound effectively inhibited the growth of prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The antimicrobial activity of pyrrolo[3,4-d]pyrimidine derivatives has also been documented. These compounds have shown efficacy against a range of bacterial strains. For example, a related compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antimicrobial properties .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have suggested that pyrrolo[3,4-d]pyrimidines possess anti-inflammatory properties. Experimental models have shown that these compounds can reduce inflammatory markers and cytokine production in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this class of compounds are varied:

  • Cell Cycle Modulation : Many pyrrolo[3,4-d]pyrimidines induce cell cycle arrest at specific phases (e.g., G1 or G2), leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : These compounds often trigger apoptosis via intrinsic pathways involving caspase activation.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in prostate cancer cells; inhibited cell proliferation.
AntimicrobialEffective against Staphylococcus aureus and E. coli.
Anti-inflammatoryReduced levels of inflammatory cytokines in animal models.

Properties

IUPAC Name

4-(3-methylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOYMRRHDCZGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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